molecular formula C10H16N2O2 B2842850 3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid CAS No. 1538372-01-8

3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid

Cat. No.: B2842850
CAS No.: 1538372-01-8
M. Wt: 196.25
InChI Key: FKCBZDALUXCJHS-UHFFFAOYSA-N
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Description

3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid is an organic compound with the molecular formula C10H16N2O2 It features a pyrazole ring substituted with a methyl group and an isopropyl group, connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be acetylacetone, which reacts with hydrazine to form 3,5-dimethylpyrazole.

    Alkylation: The 3,5-dimethylpyrazole is then alkylated using isopropyl bromide in the presence of a base such as potassium carbonate to introduce the isopropyl group at the 5-position.

    Carboxylation: The final step involves the carboxylation of the pyrazole derivative to introduce the propanoic acid moiety. This can be achieved through a Grignard reaction using ethylmagnesium bromide followed by carbonation and acidification.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methylpyrazol-3-yl)propanoic acid: Lacks the isopropyl group, resulting in different chemical and biological properties.

    2-Methyl-5-isopropylpyrazole: Lacks the propanoic acid moiety, affecting its solubility and reactivity.

    Propanoic acid derivatives: Various derivatives with different substituents on the pyrazole ring.

Uniqueness

3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid is unique due to the combination of its pyrazole ring with specific methyl and isopropyl substitutions, along with the propanoic acid group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(2-methyl-5-propan-2-ylpyrazol-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-7(2)9-6-8(12(3)11-9)4-5-10(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCBZDALUXCJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1)CCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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